molecular formula C21H24N4O B2795990 2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole CAS No. 883280-02-2

2-((4-Benzylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole

Cat. No.: B2795990
CAS No.: 883280-02-2
M. Wt: 348.45
InChI Key: FZMNUIHWSHUNLS-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a benzylpiperazine, a methyl group, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of such a compound would likely be quite complex due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that different parts of the molecule would react under different conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Corrosion Inhibition

1,3,4-oxadiazole derivatives, including those related to the specified compound, have been studied for their corrosion inhibition properties. For instance, Ammal, Prajila, and Joseph (2018) explored the corrosion inhibition ability of certain 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. They found that these derivatives form a protective layer on the mild steel surface, indicating their potential as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antitubercular Activities

Foks et al. (2004) studied the tuberculostatic activity of certain 1,3,4-oxadiazole and 1,2,4-triazole derivatives, highlighting their potential in combating tuberculosis. This research supports the idea that derivatives of 1,3,4-oxadiazole, like the compound , could have significant antimicrobial properties (Foks et al., 2004).

Nematocidal Activity

Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives, demonstrating their effectiveness as nematicides. This research suggests that similar compounds could be developed into effective agents for controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).

Structural Characterization in Drug Design

Meyer, Joussef, Gallardo, and Bortoluzzi (2003) conducted structural characterization of oxadiazole derivatives used as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists. This research indicates that structural analysis of such compounds is critical in developing new drugs (Meyer, Joussef, Gallardo, & Bortoluzzi, 2003).

Anticancer Evaluation

Ravinaik, Rao, Rao, Ramachandran, and Reddy (2021) designed and synthesized a series of substituted benzamides containing the 1,3,4-oxadiazole moiety, evaluating their anticancer activity. This study suggests the potential use of such derivatives in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, benzylpiperazine derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety procedures .

Future Directions

The future research directions for this compound would likely depend on its biological activity and potential applications. It could be interesting to explore its use in medicinal chemistry or materials science .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-17-7-9-19(10-8-17)21-23-22-20(26-21)16-25-13-11-24(12-14-25)15-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMNUIHWSHUNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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